N-(2,4-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,4-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a thiophene group and a difluorobenzyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Attachment of the Difluorobenzyl Moiety: The difluorobenzyl group can be attached through a nucleophilic substitution reaction, where a difluorobenzyl halide reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, in the context of its anti-tubercular activity, the compound may inhibit the function of enzymes essential for the survival of Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has been studied for its anti-tubercular activity and shares structural similarities with N-(2,4-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide.
2-(1H-pyrazol-1-yl)pyridine: This compound is used in C-H functionalization reactions and has a similar pyrazole core.
Uniqueness
This compound is unique due to the presence of both the difluorobenzyl and thiophene groups, which impart distinct chemical and biological properties. These functional groups contribute to its potential as a therapeutic agent and its versatility in chemical reactions.
Properties
Molecular Formula |
C15H11F2N3OS |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11F2N3OS/c16-10-4-3-9(11(17)6-10)8-18-15(21)13-7-12(19-20-13)14-2-1-5-22-14/h1-7H,8H2,(H,18,21)(H,19,20) |
InChI Key |
MQXGUURDFBPOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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